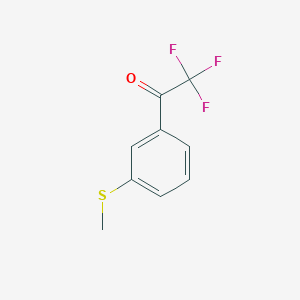

tert-butyl (3S)-3-aminobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (3S)-3-aminobutanoate belongs to a class of organic compounds known for their significance in synthetic chemistry, particularly in the synthesis of amines and their derivatives. These compounds are pivotal in the development of pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.

Synthesis Analysis

The synthesis of related compounds often involves the use of chiral sulfinamides, such as tert-butanesulfinamide, which has emerged as a gold standard in stereoselective synthesis. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, essential in natural products and therapeutics (Philip et al., 2020).

科学的研究の応用

Asymmetric Synthesis

Research has explored the asymmetric synthesis of amino acids using tert-butyl (3S)-3-aminobutanoate derivatives. For instance, the conjugate addition of homochiral lithium N-benzyl-N-alpha-methylbenzylamide to tert-butyl cinnamate or tert-butyl crotonate, followed by in situ amination, has been used to synthesize anti- and syn-diaminobutanoic acids with high diastereomeric excess (de) (Bunnage et al., 2003).

Enzymatic Reactions

The versatility of tert-butyl esters in enzymatic reactions has been demonstrated, particularly in the kinetic resolution and chemoselective deprotection catalyzed by lipases. This was shown in the acylation of β-amino esters and hydrolysis of β-amido esters, where Candida antarctica Lipase A exhibited exceptional ability to hydrolyse amides and bulky tert-butyl esters with high chemoselectivity (Mäenpää et al., 2016).

Polymer Science

Tert-butyl (3S)-3-aminobutanoate derivatives have been utilized in the synthesis of biocompatible polymers. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) was produced from racemic-tert-butyl 3,4-epoxybutanoate and CO2, demonstrating potential in biodegradable polycarbonate production (Tsai et al., 2016).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group's modification in bioactive compounds, such as through the evaluation of tert-butyl isosteres, has been studied for its impact on physicochemical and pharmacokinetic properties. This research has led to insights into alternative substituents that may offer better property modulation for drug development (Westphal et al., 2015).

Materials Science

In materials science, tert-butyl (3S)-3-aminobutanoate derivatives have contributed to the synthesis of multifunctional dendrimers and other complex molecules. These compounds serve as building blocks for creating structures with potential applications in drug delivery, catalysis, and material engineering (Newkome et al., 2003).

Safety and Hazards

特性

IUPAC Name |

tert-butyl (3S)-3-aminobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNZGWJTHWUMY-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S)-3-aminobutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)

![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)

![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)